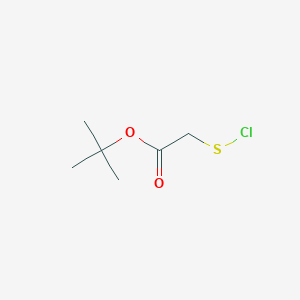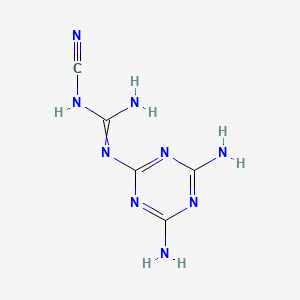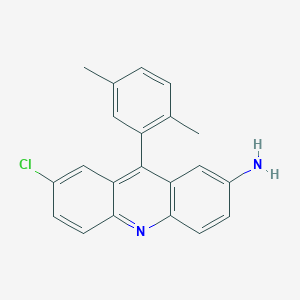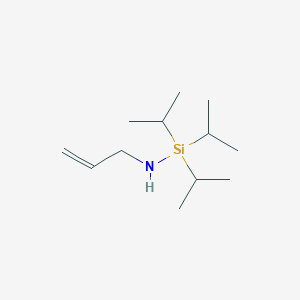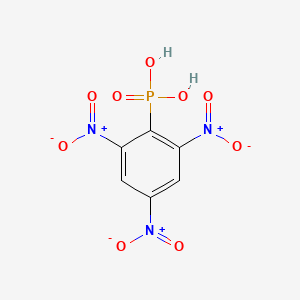
(2,4,6-Trinitrophenyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,6-Trinitrophenyl)phosphonic acid is a derivative of phosphonic acid characterized by the presence of a trinitrophenyl group.
Preparation Methods
The synthesis of (2,4,6-Trinitrophenyl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of trinitrophenol (picric acid) with phosphorus trichloride, followed by hydrolysis. Another method includes the use of dichlorophenyl phosphine and ethanol to obtain an intermediate, which is then subjected to condensation reactions under alkaline conditions and finally oxidized using an oxidant under catalysis of a catalyst .
Industrial production methods often involve the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .
Chemical Reactions Analysis
(2,4,6-Trinitrophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the nitro groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Major products formed from these reactions vary based on the specific conditions but often include derivatives with modified functional groups .
Scientific Research Applications
(2,4,6-Trinitrophenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of high-energy materials and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of explosives, propellants, and other materials requiring high energy output .
Mechanism of Action
The mechanism of action of (2,4,6-Trinitrophenyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the modulation of oxidative phosphorylation and other metabolic processes .
Comparison with Similar Compounds
(2,4,6-Trinitrophenyl)phosphonic acid can be compared with other similar compounds such as:
2,4,6-Trinitrophenol (Picric acid): Both compounds contain the trinitrophenyl group, but this compound has additional phosphonic acid functionality, making it more versatile in certain applications.
2,4,6-Trinitroaniline: This compound is similar in structure but lacks the phosphonic acid group, which affects its reactivity and applications.
2,4-Dinitrophenol: While similar in having nitro groups, it has different chemical properties and applications due to the absence of the third nitro group and the phosphonic acid functionality .
Properties
CAS No. |
143458-67-7 |
|---|---|
Molecular Formula |
C6H4N3O9P |
Molecular Weight |
293.08 g/mol |
IUPAC Name |
(2,4,6-trinitrophenyl)phosphonic acid |
InChI |
InChI=1S/C6H4N3O9P/c10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h1-2H,(H2,16,17,18) |
InChI Key |
HDEFWDNSBIXKHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])P(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-4-(piperidin-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12565666.png)
![Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1)](/img/structure/B12565679.png)
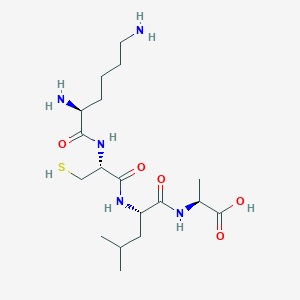
![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)


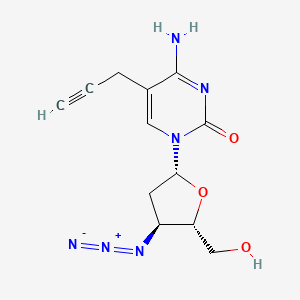
![Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]-](/img/structure/B12565723.png)
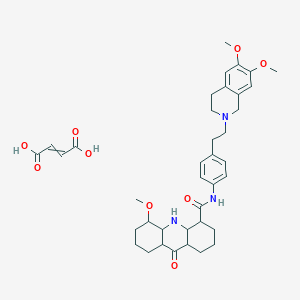
![Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-](/img/structure/B12565729.png)
